(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound featuring a thiazolidinone core This compound is characterized by the presence of a dichlorophenyl group, a furan ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenylfuran and 2-phenylethylamine. The key steps include:
Formation of the thiazolidinone ring: This is achieved through a cyclization reaction involving a thiol and a carbonyl compound.
Introduction of the furan ring: This step involves the use of a furan derivative, which is coupled to the thiazolidinone core under specific conditions.
Final assembly:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound.
Scientific Research Applications
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Thiazolidinones: Compounds with a thiazolidinone core are known for their diverse biological activities, including antimicrobial and anticancer properties.
Furan derivatives: These compounds are widely used in organic synthesis and have applications in pharmaceuticals and materials science.
Uniqueness
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H15Cl2NO2S2 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15Cl2NO2S2/c23-17-8-6-15(12-18(17)24)19-9-7-16(27-19)13-20-21(26)25(22(28)29-20)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2/b20-13+ |
InChI Key |
AAGKSTPVBQQTEC-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
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